2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)propanamide
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Overview
Description
2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinoline core substituted with diethylsulfamoyl and methyl groups, and a propanamide moiety linked to a dimethylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)propanamide involves multiple steps. The initial step typically includes the formation of the quinoline core, followed by the introduction of the diethylsulfamoyl and methyl groups. The final step involves the attachment of the propanamide moiety to the dimethylphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product while minimizing the production time and cost .
Chemical Reactions Analysis
Types of Reactions
2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can introduce various functional groups into the quinoline core .
Scientific Research Applications
2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
- 2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)propanamide exhibits unique properties due to the presence of the dimethylphenyl group, which may enhance its biological activity and specificity. Its distinct chemical structure allows for diverse applications and potential therapeutic benefits .
Properties
Molecular Formula |
C25H31N3O3S2 |
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Molecular Weight |
485.7 g/mol |
IUPAC Name |
2-[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl-N-(2,5-dimethylphenyl)propanamide |
InChI |
InChI=1S/C25H31N3O3S2/c1-7-28(8-2)33(30,31)20-11-12-22-21(15-20)18(5)14-24(26-22)32-19(6)25(29)27-23-13-16(3)9-10-17(23)4/h9-15,19H,7-8H2,1-6H3,(H,27,29) |
InChI Key |
OKIOEVCOCKZCCU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(C=C2C)SC(C)C(=O)NC3=C(C=CC(=C3)C)C |
Origin of Product |
United States |
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